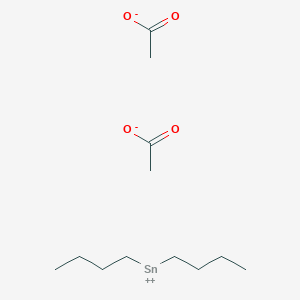

Di-n-butyl diacetoxy tin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Di-n-butyl diacetoxy tin is an organotin compound with the chemical formula C₁₂H₂₄O₄Sn. It is a colorless liquid that is used in various industrial and chemical applications. This compound is known for its catalytic properties and is often used in organic synthesis and polymer production.

Méthodes De Préparation

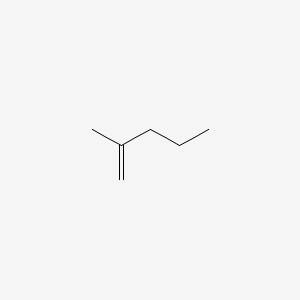

Synthetic Routes and Reaction Conditions: Di-n-butyl diacetoxy tin can be synthesized through the reaction of di-n-butyltin oxide with acetic anhydride. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures. The reaction can be summarized as follows:

(C4H9)2SnO+2(CH3CO)2O→(C4H9)2Sn(OCOCH3)2+H2O

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where precise control of temperature and pressure is maintained. The use of high-purity reactants and solvents ensures the production of high-quality this compound. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: Di-n-butyl diacetoxy tin undergoes various chemical reactions, including:

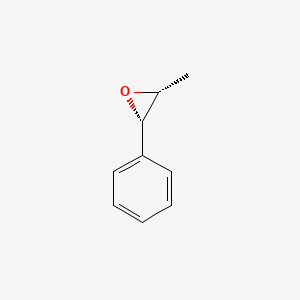

Substitution Reactions: It can react with nucleophiles, leading to the substitution of the acetoxy groups.

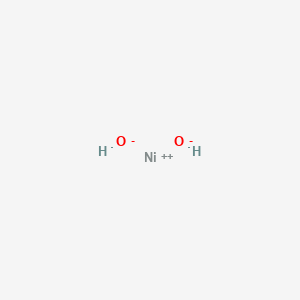

Hydrolysis: In the presence of water, this compound can hydrolyze to form di-n-butyltin oxide and acetic acid.

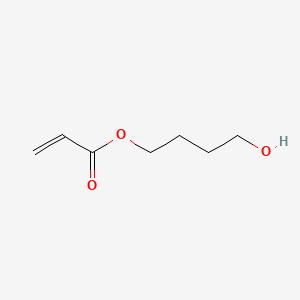

Transesterification: It can participate in transesterification reactions with alcohols, forming new esters.

Common Reagents and Conditions:

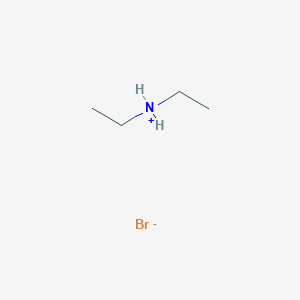

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Water: Used in hydrolysis reactions.

Alcohols: Used in transesterification reactions.

Major Products Formed:

Di-n-butyltin oxide: Formed during hydrolysis.

New esters: Formed during transesterification.

Applications De Recherche Scientifique

Di-n-butyl diacetoxy tin has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.

Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.

Medicine: Explored for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.

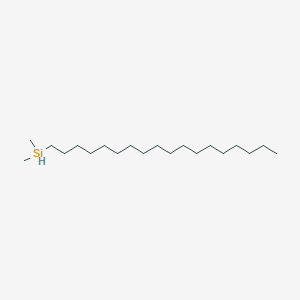

Industry: Used in the production of polymers, such as polyurethanes and silicones, where it acts as a curing catalyst.

Mécanisme D'action

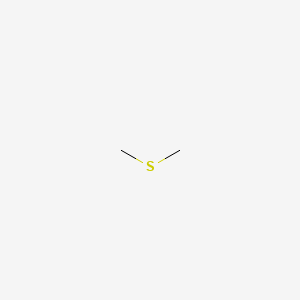

The mechanism of action of di-n-butyl diacetoxy tin involves its ability to coordinate with various substrates through its tin center. The tin atom can form bonds with oxygen, nitrogen, and sulfur atoms, facilitating various chemical transformations. In catalytic applications, this compound activates substrates by forming intermediate complexes, which then undergo further reactions to yield the desired products.

Comparaison Avec Des Composés Similaires

Di-n-butyltin oxide: Another organotin compound with similar catalytic properties.

Di-n-butyltin dilaurate: Used as a catalyst in polymer production.

Di-n-octyltin oxide: Similar in structure but with longer alkyl chains, used in similar applications.

Uniqueness: Di-n-butyl diacetoxy tin is unique due to its specific reactivity and catalytic properties. Its ability to undergo hydrolysis and transesterification makes it particularly useful in organic synthesis. Additionally, its liquid state at room temperature provides ease of handling and application in various industrial processes.

Propriétés

IUPAC Name |

dibutyltin(2+);diacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2C2H4O2.Sn/c2*1-3-4-2;2*1-2(3)4;/h2*1,3-4H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLKTTCRRLHVGL-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn+2]CCCC.CC(=O)[O-].CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O4Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-33-0 |

Source

|

| Record name | Dibutyltin diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.